methyl 3-amino-6-chloropyridazine-4-carboxylate
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Overview
Description
Methyl 3-amino-6-chloropyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family It is characterized by the presence of a pyridazine ring substituted with an amino group at the 3-position, a chlorine atom at the 6-position, and a carboxylate ester group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-6-chloropyridazine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-amino-6-chloropyridazine-4-carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-chloropyridazine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group at the 3-position can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridazine derivatives.
Oxidation and Reduction: Formation of nitro or hydroxyl derivatives.
Ester Hydrolysis: Formation of 3-amino-6-chloropyridazine-4-carboxylic acid.
Scientific Research Applications
Methyl 3-amino-6-chloropyridazine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Agrochemicals: It is used as an intermediate in the synthesis of herbicides and fungicides.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of methyl 3-amino-6-chloropyridazine-4-carboxylate is primarily determined by its interaction with biological targets. The amino group at the 3-position and the chlorine atom at the 6-position play crucial roles in binding to specific enzymes or receptors. This binding can modulate the activity of these targets, leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-3-chloropyridazine-4-carboxylate
- Methyl 6-chloropyridazine-4-carboxylate
- Methyl 3-amino-4-chloropyridazine-6-carboxylate
Uniqueness
Methyl 3-amino-6-chloropyridazine-4-carboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a chlorine atom on the pyridazine ring allows for versatile chemical modifications and interactions with biological targets .
Properties
CAS No. |
1784117-49-2 |
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Molecular Formula |
C6H6ClN3O2 |
Molecular Weight |
187.58 g/mol |
IUPAC Name |
methyl 3-amino-6-chloropyridazine-4-carboxylate |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-6(11)3-2-4(7)9-10-5(3)8/h2H,1H3,(H2,8,10) |
InChI Key |
GKPKAXNMDLEJIG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN=C1N)Cl |
Purity |
95 |
Origin of Product |
United States |
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